molecular formula C9H6N2S3 B1681996 2-(Thiocyanatomethylthio)benzothiazole CAS No. 21564-17-0

2-(Thiocyanatomethylthio)benzothiazole

Cat. No.: B1681996
CAS No.: 21564-17-0
M. Wt: 238.4 g/mol
InChI Key: TUBQDCKAWGHZPF-UHFFFAOYSA-N
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Description

2-(Thiocyanatomethylthio)benzothiazole is a well-known brand name for a range of biocides used in industrial applications. These biocides are designed to control microbial growth in various processes, including papermaking, cooling water systems, and other industrial water treatment applications. The primary goal of this compound biocides is to prevent the growth of bacteria, fungi, and algae, which can cause fouling, reduce efficiency, and lead to equipment damage.

Biochemical Analysis

Biochemical Properties

TCMTB undergoes rapid degradation by direct photolysis, with 99% removal after 30 minutes in aqueous solutions . The degradation products are 2-mercaptobenzothiazole (2-MBT) and 2-benzothiazolesulfonic acid . The determination of TCMTB in treated wood and wood preservative was done after conversion of TCMTB to 2-MBT . This conversion was obtained by reaction with 0.1 M cystein alkaline condition (pH 10) .

Cellular Effects

It has been found that TCMTB and its degradation product, 2-MBT, exhibit toxicity in aquatic organisms . In Ceriodaphnia dubia, a species of water flea, TCMTB was found to be the most toxic compound evaluated in both acute and chronic tests .

Molecular Mechanism

It is known that TCMTB decomposes on heating, producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . The degradation products are 2-MBT and 2-benzothiazolesulfonic acid .

Temporal Effects in Laboratory Settings

TCMTB undergoes rapid degradation by direct photolysis with a high-pressure mercury lamp in aqueous solutions, with 99% removal after 30 minutes at all concentrations studied . For sunlight photolysis, TCMTB degradation was observed with 96%, 81%, and 64% removal for initial concentrations of 6.0, 30.0, and 60.0 mg/L, respectively, after 7 hours of exposure to sunlight .

Dosage Effects in Animal Models

The effects of TCMTB dosage in animal models have not been extensively studied. The lethal dose (LD50) for rats is 679 mg/kg (oral) and for rabbits is 200 mg/kg (dermal) .

Metabolic Pathways

It is known that TCMTB decomposes on heating, producing hydrogen cyanide, sulfur oxides, and nitrogen oxides . The degradation products are 2-MBT and 2-benzothiazolesulfonic acid .

Transport and Distribution

Given its very slight solubility in water , it is likely that TCMTB may accumulate in lipid-rich areas of cells and tissues.

Subcellular Localization

Given its lipophilic nature and very slight solubility in water , it may localize to lipid-rich areas within cells.

Preparation Methods

The preparation of 2-(Thiocyanatomethylthio)benzothiazole biocides involves the synthesis of active ingredients that possess antimicrobial properties. These active ingredients are typically synthesized through chemical reactions that involve the combination of various reagents under controlled conditions. The specific synthetic routes and reaction conditions can vary depending on the type of biocide being produced. For example, some this compound biocides may be synthesized using hydrothermal methods, while others may involve the use of organic solvents and catalysts.

Chemical Reactions Analysis

2-(Thiocyanatomethylthio)benzothiazole biocides undergo various chemical reactions depending on their active ingredients. Common types of reactions include:

    Oxidation: Some this compound biocides act as strong oxidizing agents, which can disrupt the cellular structures of microorganisms.

    Reduction: Certain biocides may undergo reduction reactions to enhance their antimicrobial properties.

    Substitution: Substitution reactions can be used to modify the chemical structure of the active ingredients, improving their efficacy and stability.

Common reagents used in these reactions include oxidizing agents like chlorine and hydrogen peroxide, reducing agents, and various organic solvents. The major products formed from these reactions are the active biocidal compounds that are effective against a wide range of microorganisms.

Scientific Research Applications

2-(Thiocyanatomethylthio)benzothiazole biocides have a wide range of scientific research applications, including:

    Chemistry: In chemical research, this compound biocides are used to study the mechanisms of microbial inhibition and the development of new antimicrobial agents.

    Biology: In biological research, these biocides are used to investigate the effects of antimicrobial agents on different types of microorganisms and their resistance mechanisms.

    Medicine: While not directly used in medicine, the principles behind this compound biocides can inform the development of new antimicrobial drugs and treatments.

    Industry: In industrial applications, this compound biocides are used to maintain the cleanliness and efficiency of water systems, preventing microbial growth that can lead to fouling and equipment damage.

Comparison with Similar Compounds

2-(Thiocyanatomethylthio)benzothiazole biocides can be compared with other similar biocidal compounds, such as:

    Chlorine-based Biocides: These are widely used in water treatment but can produce harmful by-products.

    Quaternary Ammonium Compounds: These are effective against a broad spectrum of microorganisms but may have limited efficacy in certain conditions.

    Peracetic Acid: This is a strong oxidizing agent used in disinfection but can be corrosive to equipment.

This compound biocides are unique in their formulation, offering a balance of efficacy, safety, and environmental compatibility. They are designed to meet specific industrial needs while minimizing the impact on the environment.

Properties

IUPAC Name

1,3-benzothiazol-2-ylsulfanylmethyl thiocyanate
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InChI

InChI=1S/C9H6N2S3/c10-5-12-6-13-9-11-7-3-1-2-4-8(7)14-9/h1-4H,6H2
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InChI Key

TUBQDCKAWGHZPF-UHFFFAOYSA-N
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Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)SCSC#N
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Molecular Formula

C9H6N2S3
Record name 2-(THIOCYANOMETHYLTHIO)BENZOTHIAZOLE
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DSSTOX Substance ID

DTXSID6032647
Record name 2-(Thiocyanomethylthio)benzothiazole
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Molecular Weight

238.4 g/mol
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Physical Description

Reddish liquid with pungent odor; [ICSC], REDDISH VISCOUS LIQUID WITH PUNGENT ODOUR.
Record name TCMTB
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Boiling Point

191 °C (decomposes), >120 °C
Record name 2-(Thiocyanomethylthio)benzothiazole
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Solubility

In water, 125 mg/L at 24 °C, Soluble in most organic solvents, Solubility in water, g/100ml: 0.0033
Record name 2-(Thiocyanomethylthio)benzothiazole
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Density

1.05 at 25 °C (c = 0.30), Relative density (water = 1): 1.4
Record name 2-(Thiocyanomethylthio)benzothiazole
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Vapor Pressure

0.00000031 [mmHg], 9.0X10-6 mm Hg at 25 °C
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Color/Form

Oil, Vivid orange liquid

CAS No.

21564-17-0
Record name 2-(Thiocyanomethylthio)benzothiazole
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Record name (benzothiazol-2-ylthio)methyl thiocyanate
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Melting Point

<-10 °C
Record name 2-(Thiocyanomethylthio)benzothiazole
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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